

Commercial availability and suppliers of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

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An In-Depth Technical Guide to the Synthesis and Procurement of **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**. Given that this specific molecule is not a readily available catalog item, this document focuses on its strategic synthesis from commercially available precursors, quality control, and potential applications, thereby empowering research and development endeavors.

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable scaffold for targeting a wide range of biological receptors. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and allows for controlled, selective reactions at other positions of the ring.^{[1][2]}

The target molecule, **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**, introduces a quaternary center at the C3 position, a structural feature that can impart unique pharmacological properties and metabolic stability to a drug candidate. The allyl group is not merely a steric

element; it is a versatile functional handle for subsequent chemical diversification through reactions such as metathesis, oxidation, or cross-coupling, further expanding its utility in drug discovery programs.[3]

Commercial Availability: A Custom Synthesis Imperative

A thorough survey of major chemical supplier catalogs indicates that **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** is not offered as a stock product. Its structural complexity and specialized nature place it in the category of a niche building block, most practically obtained via custom synthesis.[1]

However, the key strategic precursor, Ethyl 1-Boc-piperidine-3-carboxylate, is commercially available in its racemic and enantiomerically pure forms ((R) and (S)). This availability is the logical and cost-effective starting point for the synthesis of the target compound.

Proposed Synthetic Pathway: α -Allylation of a Key Precursor

The most direct and logical route to obtain the target molecule is through the α -allylation of the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. This process involves the formation of an enolate at the C3 position, followed by a nucleophilic attack on an allyl electrophile, such as allyl bromide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Objective: To synthesize **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** from Ethyl 1-Boc-piperidine-3-carboxylate.

Materials:

- Ethyl 1-Boc-piperidine-3-carboxylate (racemic, (S)-, or (R)- form)
- Anhydrous Tetrahydrofuran (THF)

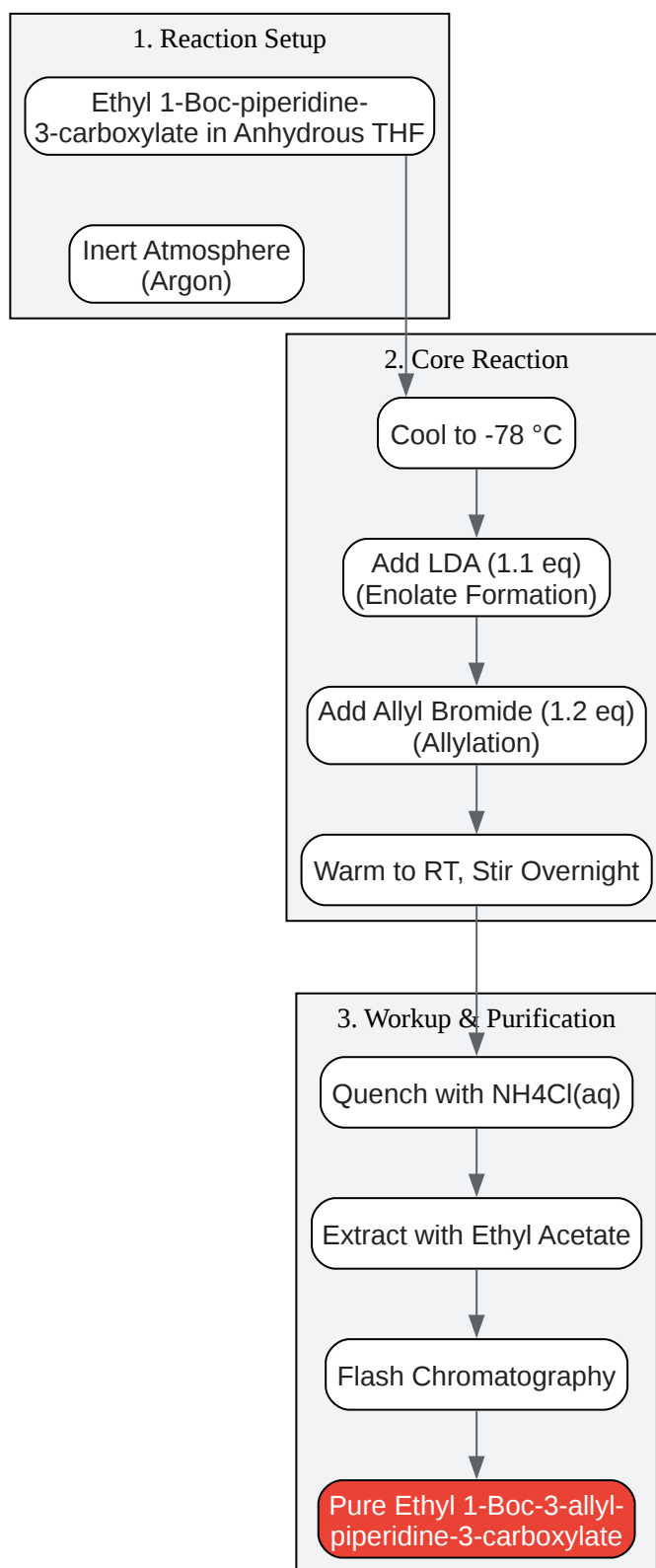
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- Allyl bromide
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas supply

Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
- Deprotonation: Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Slowly add LDA solution (1.1 equivalents) dropwise via syringe over 20 minutes. The causality here is critical: the low temperature prevents side reactions and degradation of the base, while slow addition ensures controlled formation of the lithium enolate. Stir the resulting solution at $-78\text{ }^\circ\text{C}$ for 1 hour.
- Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at $-78\text{ }^\circ\text{C}$. The slight excess of the alkylating agent ensures the reaction goes to completion. Allow the reaction to stir at $-78\text{ }^\circ\text{C}$ for 2 hours, then let it warm slowly to room temperature and stir overnight.
- Workup: Quench the reaction by slowly adding saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The organic layers are combined, washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Visualization



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Caption: Synthetic workflow for the α -allylation of Ethyl 1-Boc-piperidine-3-carboxylate.

Commercial Availability of Key Precursors

The success of the synthesis hinges on the quality of the starting material. The following table summarizes the commercial availability of the key precursor, Ethyl 1-Boc-piperidine-3-carboxylate.

Compound Name	CAS Number	Enantiomer	Typical Purity	Key Suppliers
Ethyl (S)-N-Boc-piperidine-3-carboxylate	191599-51-6	(S)	≥95%	Sigma-Aldrich, Chem-Impex, ChemUniverse[1][4][5]
Ethyl (R)-N-Boc-piperidine-3-carboxylate	194726-40-4	(R)	≥95%	Sigma-Aldrich
Ethyl N-Boc-3-piperidinecarboxylate	130250-54-3	Racemic	N/A	Parchem[6]

Quality Control and Structural Verification

Post-synthesis, it is imperative to verify the structure and purity of the final product.

- ¹H NMR:** The most telling evidence will be the appearance of new signals in the vinyl region (typically 5-6 ppm) corresponding to the allyl group protons, along with the disappearance of the proton at the C3 position.
- ¹³C NMR:** The appearance of new signals for the allyl carbons and, most importantly, a new quaternary carbon signal for the C3 position of the piperidine ring.
- Mass Spectrometry (MS):** The molecular ion peak should correspond to the calculated mass of the product (C₁₆H₂₇NO₄, Mol. Wt.: 297.39 g/mol).
- HPLC:** To determine the purity of the final compound and to resolve enantiomers if a chiral separation is required.

Applications in Drug Discovery and Medicinal Chemistry

The synthesized **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** is a valuable building block for several therapeutic areas:

- **CNS Drug Development:** The piperidine scaffold is a privileged structure for targeting central nervous system receptors. The introduction of a C3-allyl group can be used to probe binding pockets and develop novel agents for neurological disorders.[\[1\]](#)[\[7\]](#)
- **Oncology:** Many kinase inhibitors and other anti-cancer agents incorporate substituted heterocyclic cores. The allyl handle allows for linkage to other pharmacophores or for the synthesis of complex macrocycles.
- **Fragment-Based Drug Discovery (FBDD):** The molecule itself can serve as a complex fragment for screening campaigns, with the allyl group providing a vector for fragment evolution.
- **Peptide Mimetics:** The rigidified piperidine core can be used to create constrained amino acid mimics for incorporation into peptidomimetic drugs, potentially improving stability and efficacy.[\[1\]](#)

Safety, Handling, and Storage

Handling: Based on safety data for similar compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[\[8\]](#) All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[\[8\]](#)

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture, to ensure its long-term stability.[\[1\]](#)

Conclusion

While **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** is not a commercially available, off-the-shelf reagent, it represents a highly valuable and accessible building block for advanced chemical synthesis. Through a straightforward and well-established α -allylation protocol using

readily available precursors, researchers can reliably produce this compound. Its unique structure, featuring a strategic quaternary center and a versatile allyl functional group, makes it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.

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